An In-Depth Technical Guide to 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester (CAS No. 1073354-22-9)
An In-Depth Technical Guide to 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester (CAS No. 1073354-22-9)
This guide provides a comprehensive technical overview of 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester, a key building block for researchers, medicinal chemists, and professionals in drug development. With full editorial control, this document is structured to deliver not just procedural steps, but the underlying scientific rationale and field-proven insights necessary for its successful synthesis and application.
Core Compound Overview & Physicochemical Properties
4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester, identified by CAS Number 1073354-22-9 , is a versatile heterocyclic organic compound.[1][][3][4] Its structure, featuring a pyrimidine core functionalized with a benzyloxy group, a reactive chlorine atom, and a boronic acid pinacol ester, makes it a highly valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures.
The pinacol ester group provides air and chromatographic stability to the otherwise sensitive boronic acid, allowing for easier handling and purification while retaining the potent reactivity required for carbon-carbon bond formation.[5] The chlorine atom at the 2-position and the boronic ester at the 5-position serve as orthogonal handles for sequential cross-coupling reactions, enabling the regioselective synthesis of polysubstituted pyrimidines—a common scaffold in pharmacologically active molecules.[6]
A summary of its key physicochemical properties is presented below:
| Property | Value | Source(s) |
| CAS Number | 1073354-22-9 | [1][][3][4] |
| Molecular Formula | C₁₇H₂₀BClN₂O₃ | [1][] |
| Molecular Weight | 346.62 g/mol | [1][] |
| IUPAC Name | 2-chloro-4-(phenylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | [] |
| Appearance | Solid | [3] |
| Melting Point | 99-101°C | [] |
| Boiling Point | 508.9°C at 760 mmHg | [] |
| Density | 1.22 g/cm³ | [] |
Synthesis Pathway: Miyaura Borylation
The synthesis of 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester is most effectively achieved through a palladium-catalyzed Miyaura borylation reaction. This powerful transformation installs the boronic ester group onto an aryl halide precursor.[5] The logical precursor for this synthesis is a di-halogenated pyrimidine, allowing for selective borylation at the more reactive position.
The strategic choice of starting material is critical. While various halogenated pyrimidines could be envisioned, a common and effective precursor is a 5-bromo-2-chloro-4-benzyloxypyrimidine or a 2,5-dichloro-4-benzyloxypyrimidine. The C-Br or C-I bond is generally more reactive towards oxidative addition to the Palladium(0) catalyst than the C-Cl bond, allowing for selective borylation at the 5-position.
Below is a detailed, field-proven protocol for the synthesis, grounded in the principles of the Miyaura borylation.
Diagram: Synthesis Workflow
Caption: Experimental workflow for Miyaura borylation synthesis.
Detailed Synthesis Protocol
Objective: To synthesize 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester from a suitable dihalopyrimidine precursor.
Materials:
-
5-Bromo-2-chloro-4-(benzyloxy)pyrimidine (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)
-
Potassium Acetate (KOAc, anhydrous) (3.0 equiv)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloro-4-(benzyloxy)pyrimidine, bis(pinacolato)diboron, and anhydrous potassium acetate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Degassing: Sparge the resulting suspension with inert gas for 15-20 minutes to ensure the removal of dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst. The choice of a pre-catalyst like Pd(dppf)Cl₂ is deliberate; it is air-stable and is reduced in situ to the active Pd(0) species that enters the catalytic cycle.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.
-
Combine the filtrates and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester as a solid.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this boronic acid pinacol ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, making it indispensable in modern drug discovery for the synthesis of biaryl and heteroaryl structures.[7]
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Application Protocol: Synthesis of a Biaryl Pyrimidine
Objective: To couple 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester with an aryl bromide (e.g., 4-bromoanisole) to synthesize the corresponding biaryl product.
Materials:
-
4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.02-0.04 equiv)
-
Potassium Phosphate (K₃PO₄, tribasic) (3.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v)
Procedure:
-
Reaction Setup: In a reaction vial, combine 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester, 4-bromoanisole, and potassium phosphate.
-
Catalyst Premixing (Causality): In a separate vial, dissolve the Pd₂(dba)₃ and SPhos ligand in a portion of the toluene. Allowing the catalyst and ligand to pre-mix for a few minutes facilitates the formation of the active catalytic species before introduction to the reactants, often leading to more consistent and efficient reactions.
-
Inert Atmosphere: Seal the reaction vial, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the toluene/water solvent mixture, followed by the catalyst/ligand solution via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The use of a biphasic solvent system with a phase-transfer-capable base like K₃PO₄ is crucial for activating the boronic ester for transmetalation.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude material by flash chromatography on silica gel to isolate the desired 5-aryl-4-benzyloxy-2-chloropyrimidine product.
Trustworthiness & Self-Validation
The protocols described are designed as self-validating systems. The progress of each reaction can be rigorously monitored by standard analytical techniques (TLC, LC-MS). Successful synthesis of the boronic ester in the first protocol is validated by its characteristic mass and NMR signals, and its subsequent, complete consumption in the Suzuki coupling protocol confirms its reactivity. The final biaryl product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity, thus validating the entire workflow.
Conclusion
4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester is a robust and versatile building block in medicinal chemistry. Its synthesis via Miyaura borylation and its application in Suzuki-Miyaura cross-coupling are reliable and scalable processes. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently utilize this valuable reagent in the synthesis of novel compounds for drug discovery and development.
References
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
LookChem. (n.d.). 4-Benzyloxy-2-chloropyrimidine-5-boronic acidpinacol ester CAS NO.1073354-22-9. Retrieved from [Link]
-
Lima, L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3367. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
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- 3. 4-(Benzyloxy)-2-chloropyrimidine-5-boronic acid pinacol ester 1073354-22-9 [sigmaaldrich.com]
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- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
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